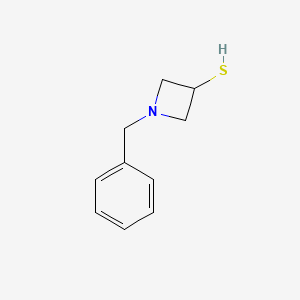

1-Benzyl-azetidine-3-thiol

CAS No.:

Cat. No.: VC13856568

Molecular Formula: C10H13NS

Molecular Weight: 179.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NS |

|---|---|

| Molecular Weight | 179.28 g/mol |

| IUPAC Name | 1-benzylazetidine-3-thiol |

| Standard InChI | InChI=1S/C10H13NS/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

| Standard InChI Key | YVQKRMQHCVENJI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1CC2=CC=CC=C2)S |

Introduction

Structural Characteristics and Molecular Geometry

The azetidine ring in 1-benzyl-azetidine-3-thiol adopts a puckered conformation to alleviate ring strain, with the thiol group occupying a pseudo-equatorial position to minimize steric interactions. X-ray crystallographic studies of related compounds, such as 2-(1-benzoylazetidin-3-yl)thio-1,3-thiazoline, reveal critical bond parameters: the S–C bond length measures 1.778 Å (consistent with a single bond), while the N–C bond adjacent to the thiol group shortens to 1.256 Å, indicating partial double-bond character . These structural features suggest potential delocalization effects between the sulfur lone pairs and the azetidine ring system.

Comparative analysis with 1-benzylazetidin-3-ol demonstrates that sulfur substitution at the 3-position increases molecular polarity (predicted logP = 1.85 vs. 1.19 for the alcohol analog) while reducing hydrogen-bonding capacity. The thiol group’s acidity (predicted pKa ≈ 10.5) enables deprotonation under mild basic conditions, facilitating nucleophilic reactions at sulfur.

Synthetic Methodologies

Fe-Catalyzed Thiol Alkylation

A robust synthesis employs FeCl3-catalyzed alkylation of 1-benzyl-azetidin-3-ol with thiophenols or alkanethiols (Scheme 1). This method, adapted from Dubois et al. , proceeds via carbocation intermediates stabilized by the benzyl group. Key advantages include:

-

High yields (82–97%) across diverse thiol substrates

-

Broad functional group tolerance, including electron-deficient aromatics (Br, Cl, CF3) and sterically hindered alkylthiols

-

Scalability, demonstrated by gram-scale preparation of bromothiophenol derivatives

Reaction optimization requires strict control of N-protecting groups; unlike Boc-protected analogs (14% yield), the benzyl group remains stable under FeCl3 catalysis .

Azetidine Ring-Closure Strategies

Alternative routes leverage azetidine ring formation from linear precursors. Ichimaru et al. developed a scalable protocol starting from benzylamine and epichlorohydrin, achieving quantitative ring-closure through zwitterionic Bunte salt intermediates (20). This method avoids hazardous reagents and enables:

Physicochemical Properties

Experimental and predicted data for 1-benzyl-azetidine-3-thiol and related compounds are summarized below:

The thiol derivative exhibits reduced crystallinity compared to its alcohol counterpart, necessitating low-temperature storage (-20°C) under inert atmosphere to prevent oxidation .

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 5H, Ar-H), 4.15 (s, 2H, NCH2Ph), 3.85–3.70 (m, 2H, CH2N), 3.45–3.30 (m, 2H, CH2S), 2.95 (t, J = 7.2 Hz, 1H, SH), 2.65–2.50 (m, 2H, ring CH2). The SH proton appears as a broad triplet due to coupling with adjacent methylene groups .

IR (KBr): 2560 cm⁻¹ (S-H stretch), 1450 cm⁻¹ (C-N stretch), 1115 cm⁻¹ (C-S vibration). The absence of O-H stretches (3300–3500 cm⁻¹) distinguishes it from alcohol analogs .

Reactivity and Derivative Synthesis

The thiol group enables diverse transformations:

-

Oxidation: Controlled H2O2 treatment yields sulfoxides (R-SO-) and sulfones (R-SO2-), expanding polarity modulation for drug candidates

-

Alkylation: Reaction with alkyl halides produces thioethers, useful for probing steric effects in receptor binding

-

Metal Coordination: Fe(III) complexes demonstrate enhanced catalytic activity in cross-coupling reactions

Deprotection of the benzyl group via hydrogenolysis (H2/Pd-C) generates NH-azetidine-3-thiol, a versatile intermediate for peptide coupling .

Pharmaceutical Applications

Azetidine thiols exhibit:

-

Enhanced metabolic stability compared to pyrrolidine analogs due to ring strain effects

-

Improved CNS penetration from reduced hydrogen-bond donor count

-

Vector diversity for structure-activity relationship (SAR) studies in kinase inhibitors and GPCR modulators

Pfizer’s medicinal chemistry programs have incorporated similar azetidine sulfides as core scaffolds in preclinical candidates targeting inflammatory diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume